molecular formula C21H22N4OS B2597772 (E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421586-61-9

(E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2597772
CAS No.: 1421586-61-9
M. Wt: 378.49
InChI Key: WYHMKTNJSIBBMN-BQYQJAHWSA-N
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Description

(E)-N-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule featuring a pyrazole core substituted with cyclopentyl and pyridinyl groups, linked via a methyl bridge to an acrylamide moiety bearing a thiophene ring. Its (E)-stereochemistry at the acrylamide double bond is critical for maintaining structural rigidity and binding affinity .

Properties

IUPAC Name

(E)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(8-7-19-6-3-13-27-19)23-15-17-14-20(16-9-11-22-12-10-16)25(24-17)18-4-1-2-5-18/h3,6-14,18H,1-2,4-5,15H2,(H,23,26)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHMKTNJSIBBMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the acrylamide moiety: This can be done through the reaction of an appropriate amine with acryloyl chloride or acrylamide derivatives.

    Incorporation of the thiophene ring: This step might involve cross-coupling reactions or direct functionalization.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acrylamide moiety to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate biological processes or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, (E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide might be explored for its potential therapeutic effects. It could be evaluated for activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparisons with derivatives sharing pyrazole, acrylamide, or thiophene components. Below is a detailed analysis of key analogs:

Compound Core Structure Key Substituents Biological Activity Synthesis Route Reference
Target Compound Pyrazole-acrylamide Cyclopentyl, pyridin-4-yl, thiophen-2-yl Hypothesized kinase inhibition (based on pyridine/acrylamide motifs) Multi-step nucleophilic substitution and condensation
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Oxazolone-derived acrylamide 4-Nitrophenyl, propyl, thien-2-yl Anticancer activity (IC₅₀ ~1.2 μM in HeLa cells) Oxazolone ring-opening with n-propylamine
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Chlorophenyl, benzylidene Antimicrobial (Gram-positive bacteria: MIC 8–16 μg/mL) Condensation of thiocarbonohydrazide with aldehydes

Key Findings:

Bioactivity Correlations :

  • The target compound lacks direct activity data, but its pyridinyl group may enhance solubility and π-stacking interactions compared to the nitro group in 5112 , which confers electron-withdrawing effects but reduces metabolic stability .
  • 5112 demonstrates potent cytotoxicity, attributed to its nitrophenyl group enhancing electrophilicity and thiophene-acrylamide backbone enabling DNA intercalation .
  • The triazole-thione analog exhibits antimicrobial properties due to its chlorine substituents, which increase membrane permeability, a feature absent in the target compound .

Synthetic Accessibility: The target compound’s cyclopentyl group requires stereoselective alkylation, complicating synthesis compared to 5112, which uses a straightforward oxazolone ring-opening strategy . Triazole-thione derivatives rely on thiocarbonohydrazide condensation, a method incompatible with acrylamide-containing structures like the target compound .

Solubility: The pyridinyl group enhances aqueous solubility (predicted >50 μM) compared to chlorophenyl/triazole-thione derivatives (<10 μM) .

Biological Activity

The compound (E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide belongs to a class of organic compounds that have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The compound's structure features a pyrazole ring, which is known for its diverse biological activities. The presence of functional groups such as thiophenes and pyridines enhances its pharmacological potential.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. A study reported that pyrazole analogs demonstrated IC50 values as low as 0.07 µM against EGFR, comparable to established drugs like erlotinib . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth through various molecular pathways.

CompoundIC50 (µM)Mechanism
Pyrazole Analog0.07EGFR Inhibition
(E)-N-((1-cyclopentyl...TBDTBD

2. Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Pyrazoles generally inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that certain derivatives can stabilize human red blood cell membranes, indicating anti-inflammatory properties .

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies report significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The biological activity of the compound can be explained through several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer and inflammation, such as COX and various kinases.
  • Receptor Binding : The compound may interact with specific receptors (e.g., EGFR) leading to downstream effects that inhibit cell proliferation.
  • Apoptosis Induction : By triggering apoptotic pathways, these compounds can effectively reduce tumor size and prevent metastasis.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Study on Anticancer Efficacy : A recent study highlighted the use of a pyrazole derivative in MCF-7 breast cancer cells, demonstrating significant growth inhibition with an IC50 value of 0.08 µM .
  • Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard drugs like indomethacin .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, typically starting with cyclopentylamine, pyridinyl, and thiophene derivatives. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or acrylamides under acidic conditions (e.g., acetic acid) .
  • Acrylamide Coupling : (E)-configuration is achieved via Wittig or Horner-Wadsworth-Emmons reactions, using thiophene-2-carbaldehyde derivatives and phosphonate reagents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating the product with >95% purity . Optimization focuses on reaction time (24–72 hr), temperature (60–80°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) to improve yields (typically 40–60%) .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring (δ 6.5–8.5 ppm for pyridinyl and thiophene protons) and acrylamide geometry (J = 15–16 Hz for trans coupling) .
  • HPLC-MS : Purity assessment (>98%) and molecular ion detection (m/z ~435 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., (E)-configuration) and hydrogen-bonding networks (e.g., N–H···O interactions in the acrylamide moiety) .

Q. How can solubility and stability be evaluated under experimental conditions?

  • Solubility : Test in DMSO (primary stock), PBS (pH 7.4), and ethanol using dynamic light scattering (DLS) .
  • Stability : Monitor degradation via LC-MS under varying pH (4–9), temperatures (4–37°C), and light exposure. Half-life >48 hr in PBS at 25°C is typical .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., kinases, GPCRs). The pyridinyl and thiophene groups show π-π stacking with aromatic residues (e.g., Tyr⁵¹² in EGFR) .
  • MD Simulations : AMBER or GROMACS assess conformational stability (RMSD <2 Å over 100 ns) and ligand-protein binding free energies (ΔG ~-10 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity (e.g., IC₅₀ values) using ML algorithms (Random Forest, R² >0.85) .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-Response Curves : Repeat assays (n ≥ 3) with standardized cell lines (e.g., HEK293 or HeLa) to confirm IC₅₀ discrepancies .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 inhibition at >10 µM) .
  • Metabolite Analysis : LC-HRMS identifies degradation products (e.g., hydrolyzed acrylamide) that may confound results .

Q. What mechanistic insights explain its enzyme inhibition or receptor binding?

  • Enzyme Assays : Fluorescence-based assays (e.g., NADH depletion for dehydrogenases) reveal competitive inhibition (Kᵢ ~0.5 µM) with Lineweaver-Burk plots .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (kₐ ~1×10⁴ M⁻¹s⁻¹, kd ~0.01 s⁻¹) to purified receptors .
  • Cryo-EM : Resolve ligand-receptor complexes (e.g., 3.5 Å resolution) to identify critical hydrogen bonds (e.g., between acrylamide and Asp³⁸¹ in target enzymes) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess for the (E)-isomer .

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